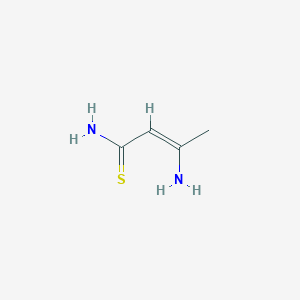![molecular formula C12H21NO5 B6149758 2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid CAS No. 2137193-19-0](/img/no-structure.png)
2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of amino acids with a tert-butoxycarbonyl (BOC) protecting group . The BOC group is commonly used in organic synthesis to protect amines . The compound’s IUPAC name is (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(2S)-oxolan-2-yl]propanoic acid .
Synthesis Analysis
The synthesis of such compounds typically involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The BOC group can be added to amines under aqueous conditions . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound includes a BOC-protected amino group, a carboxylic acid group, and an oxolane (tetrahydrofuran) ring . The molecular weight of a similar compound, 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid, is reported to be 204.224 Da .Chemical Reactions Analysis
The BOC group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature . The exact physical and chemical properties would depend on the specific conditions, such as temperature and pressure.Safety and Hazards
The compound is likely to have some hazards associated with it. For example, a similar compound, 2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indazol-3-yl)propanoic acid, has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The use of BOC-protected amino acids in the synthesis of peptides and proteins is a well-established field. Future research may focus on developing more efficient methods for adding and removing the BOC group, or on using BOC-protected amino acids in the synthesis of new compounds with potential biological activity .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid' involves the protection of the amine group, followed by the formation of the oxolane ring and subsequent deprotection of the amine group.", "Starting Materials": [ "tert-butyl carbamate", "2-bromo-3-hydroxypropanoic acid", "sodium hydride", "tetrahydrofuran", "acetic acid", "triethylamine", "di-tert-butyl dicarbonate", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of the amine group with di-tert-butyl dicarbonate in the presence of triethylamine and tetrahydrofuran", "Reaction of the protected amine with 2-bromo-3-hydroxypropanoic acid in the presence of sodium hydride and tetrahydrofuran to form the corresponding ester", "Formation of the oxolane ring by treatment of the ester with acetic acid and heating", "Deprotection of the amine group by treatment with sodium bicarbonate and water to yield the final product" ] } | |
CAS RN |
2137193-19-0 |
Product Name |
2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid |
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



